methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains a benzodioxole ring, an amino group, and a phenylsulfonyl group, making it a subject of interest in organic chemistry and related disciplines.
Preparation Methods
The synthesis of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the 1,3-benzodioxole ring.
Sulfonylation: The phenylsulfonyl group is introduced via sulfonylation reactions using reagents such as phenylsulfonyl chloride.
Esterification: The final step involves the esterification of the intermediate compound to form the methyl ester.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often using catalysts and controlled reaction conditions to achieve efficient synthesis.
Chemical Reactions Analysis
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the sulfonyl group to a sulfide.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pH conditions to drive the reactions to completion.
Scientific Research Applications
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate involves its interaction with molecular targets such as enzymes and receptors. The benzodioxole ring and the sulfonyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets are subjects of ongoing research.
Comparison with Similar Compounds
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfonyl)acrylate can be compared with similar compounds such as:
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylthio)acrylate: This compound has a phenylthio group instead of a phenylsulfonyl group, leading to different chemical and biological properties.
Methyl (2Z)-3-(1,3-benzodioxol-5-ylamino)-2-(phenylsulfinyl)acrylate:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential for diverse applications.
Properties
IUPAC Name |
methyl (Z)-2-(benzenesulfonyl)-3-(1,3-benzodioxol-5-ylamino)prop-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15NO6S/c1-22-17(19)16(25(20,21)13-5-3-2-4-6-13)10-18-12-7-8-14-15(9-12)24-11-23-14/h2-10,18H,11H2,1H3/b16-10- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MGODNBLNAWJMCD-YBEGLDIGSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=CNC1=CC2=C(C=C1)OCO2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)/C(=C/NC1=CC2=C(C=C1)OCO2)/S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15NO6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.